7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a 4-methylphenylmethyl group attached to a chromeno[6,7-e][1,3]oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[6,7-e][1,3]oxazin core through cyclization reactions. Subsequent steps involve the introduction of the ethyl, methyl, and 4-methylphenylmethyl groups via alkylation and substitution reactions. The reaction conditions generally require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chromeno[6,7-e][1,3]oxazin derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with structural similarities to chromeno[6,7-e][1,3]oxazin derivatives.
Coumarins: Another class of compounds with related structures and properties.
Uniqueness
The uniqueness of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-ethyl-6,10-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO3/c1-5-19-15(3)20-10-18-12-24(11-17-8-6-14(2)7-9-17)13-26-21(18)16(4)22(20)27-23(19)25/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
GXCGOEVQSBIDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)C)C)OC1=O)C |
Origin of Product |
United States |
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